2-Nonylphenol

Description

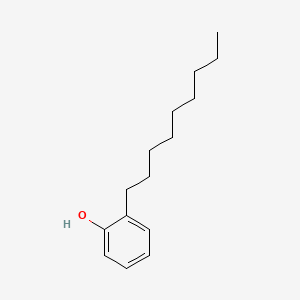

Structure

3D Structure

Properties

IUPAC Name |

2-nonylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16/h9-10,12-13,16H,2-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNQQPOLDUKLAAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9073125 | |

| Record name | 2-Nonylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Thick light yellow liquid with a phenolic odor; [HSDB] | |

| Record name | Phenol, nonyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1422 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

293-297 °C | |

| Record name | NONYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

285 °F, 285 °F (141 °C)(closed cup), 300 °F (Open cup) | |

| Record name | NONYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 4.90 mg/L at 25 °C, In water, 6.35 mg/L at 25 °C, Practically insoluble in dilute aqueous sodium hydroxide. Soluble in benzene, chlorinated solvents, aniline, heptane, aliphatic alcohols, ethylene glycol., Soluble in most organic solvents | |

| Record name | NONYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.950 at 20 °C/4 °C | |

| Record name | NONYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

7.59 (Air = 1) | |

| Record name | NONYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000024 [mmHg], 9.4X10-5 mm Hg at 25 °C | |

| Record name | Nonylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1422 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NONYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale-yellow, viscous liquid, Clear, straw colored, Colorless | |

CAS No. |

136-83-4, 25154-52-3 | |

| Record name | 2-Nonylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nonylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, nonyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Nonylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-nonylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nonylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NONYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24R8721A3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NONYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Freezing point: -10 °C (sets to glass below this temperature) | |

| Record name | NONYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Pathways and Reaction Mechanisms of 2-Nonylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-nonylphenol, a significant industrial chemical and a precursor to various surfactants and additives. The primary focus is on the prevalent industrial method, the Friedel-Crafts alkylation of phenol with nonene, delving into its reaction mechanism, catalytic variations, and the resulting complex isomerism. This document also explores emerging greener synthesis alternatives, detailed experimental protocols, and critical safety considerations. The content is tailored for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of this chemical's synthesis.

Introduction: The Significance and Challenge of Nonylphenol Synthesis

Nonylphenols are a group of organic compounds characterized by a phenol ring substituted with a nine-carbon alkyl chain.[1] They are high-production-volume chemicals used extensively as intermediates in the manufacturing of non-ionic surfactants, namely nonylphenol ethoxylates, which find applications in detergents, emulsifiers, and lubricating oil additives.[1] The industrial synthesis of nonylphenol predominantly involves the acid-catalyzed alkylation of phenol with a mixture of nonene isomers.[1] This process, while economically viable, presents significant scientific challenges, including the formation of a complex mixture of structural isomers and environmental and health concerns due to the endocrine-disrupting properties of these compounds.[1][2] A thorough understanding of the synthesis pathways and reaction mechanisms is paramount for controlling the isomeric composition, optimizing production processes, and developing more environmentally benign alternatives.

The Dominant Industrial Pathway: Friedel-Crafts Alkylation of Phenol with Nonene

The cornerstone of industrial nonylphenol production is the Friedel-Crafts alkylation of phenol with nonene, a classic example of electrophilic aromatic substitution.[3] The reaction is typically catalyzed by strong acids, which facilitate the formation of a nonyl carbocation that subsequently attacks the electron-rich phenol ring.[4]

The Core Reaction Mechanism: An Electrophilic Aromatic Substitution

The synthesis of nonylphenol from phenol and nonene proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are outlined below:

-

Generation of the Electrophile: The acid catalyst protonates the double bond of a nonene isomer, leading to the formation of a secondary or tertiary nonyl carbocation. The stability of the carbocation influences the branching of the alkyl chain in the final product.[4]

-

Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile and attacks the electrophilic carbocation. The hydroxyl group of phenol is a strong activating group, directing the substitution primarily to the ortho and para positions.[3]

-

Deprotonation and Catalyst Regeneration: A base (often the conjugate base of the acid catalyst or another phenol molecule) removes a proton from the intermediate arenium ion, restoring the aromaticity of the ring and regenerating the acid catalyst.[4]

Caption: Friedel-Crafts alkylation of phenol with nonene.

The Role of Catalysts: Steering the Reaction

The choice of catalyst is critical in the Friedel-Crafts alkylation of phenol, influencing the reaction rate, selectivity, and overall efficiency. A variety of acid catalysts are employed in industrial and laboratory settings.

-

Lewis Acids: Traditional Friedel-Crafts catalysts like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are effective but suffer from drawbacks such as corrosivity, difficulty in separation from the product mixture, and the generation of hazardous waste.[5]

-

Brønsted Acids: Strong Brønsted acids like sulfuric acid (H₂SO₄) and phosphoric acid are also used. However, they share similar disadvantages with Lewis acids concerning corrosion and waste generation.

-

Solid Acid Catalysts: To overcome the limitations of homogeneous catalysts, solid acid catalysts have gained prominence. These include:

-

Zeolites: Microporous aluminosilicate minerals with well-defined pore structures and strong acid sites. They offer shape selectivity, which can influence the isomer distribution of the nonylphenol product.

-

Ion-Exchange Resins: Sulfonated polystyrene-divinylbenzene resins (e.g., Amberlyst) are widely used as they are easily separable and can be regenerated.[6]

-

Acid-Activated Clays: Montmorillonite and other clays treated with acid can also serve as effective and low-cost catalysts.[7]

-

| Catalyst Type | Advantages | Disadvantages |

| Lewis Acids (e.g., AlCl₃) | High activity | Corrosive, difficult to separate, waste generation |

| Brønsted Acids (e.g., H₂SO₄) | Readily available | Corrosive, environmental concerns |

| Zeolites | Shape selectivity, reusable | Can be prone to deactivation |

| Ion-Exchange Resins | Easily separable, reusable | Lower thermal stability than zeolites |

| Acid-Activated Clays | Low cost | Lower activity and selectivity |

The Challenge of Isomerism

A significant complexity in nonylphenol synthesis is the formation of a vast number of isomers. This arises from two main factors:

-

Nonene Isomer Mixture: The starting material, nonene, is typically a complex mixture of branched-chain isomers produced from the trimerization of propene.[1]

-

Regioselectivity of Alkylation: The alkylation of phenol can occur at the ortho (2-position) or para (4-position) positions relative to the hydroxyl group.

The resulting commercial nonylphenol is a complex mixture of potentially hundreds of isomers, with the para-substituted isomers generally being the major components.[1] The specific isomer distribution has significant implications for the material's physical properties and, importantly, its biological activity, as the endocrine-disrupting effects can vary between isomers.[1]

Greener Synthesis Pathways: The Rise of Ionic Liquids

In response to the environmental and safety concerns associated with traditional acid catalysts, research has focused on developing greener synthesis routes for nonylphenol. The use of ionic liquids (ILs) as catalysts and solvents has emerged as a promising alternative.[8][9]

Ionic Liquids as Catalysts

Ionic liquids are salts with melting points below 100°C, and they possess unique properties such as negligible vapor pressure, high thermal stability, and tunable acidity.[8] For phenol alkylation, both acidic and alkaline ionic liquids have been investigated.

A patented method describes the use of an alkaline ionic liquid to catalyze the reaction of phenol and nonene.[10] This approach offers several advantages, including:

-

Environmental Benefits: Reduced corrosion and easier separation of the catalyst from the product.[10]

-

Milder Reaction Conditions: The reaction can be carried out at lower temperatures compared to traditional methods.[10]

-

High Conversion and Selectivity: The process can achieve high conversion of nonene and good selectivity for nonylphenol.[10]

Reaction Mechanism with Alkaline Ionic Liquids

While the detailed mechanism is a subject of ongoing research, the catalysis by alkaline ionic liquids likely proceeds through a different pathway than the traditional acid-catalyzed route. It is hypothesized that the alkaline ionic liquid may facilitate the deprotonation of phenol to form a phenoxide ion, which is a more potent nucleophile. The nonene may be activated through interaction with the cationic component of the ionic liquid.

Caption: Proposed mechanism for alkaline ionic liquid-catalyzed synthesis of nonylphenol.

Experimental Protocols

This section provides a general laboratory-scale protocol for the synthesis of this compound via Friedel-Crafts alkylation using a solid acid catalyst, followed by a procedure utilizing an alkaline ionic liquid.

Protocol 1: Synthesis of this compound using an Acidic Ion-Exchange Resin

Materials:

-

Phenol (freshly distilled)

-

Nonene (isomer mixture)

-

Amberlyst-15 (or similar acidic ion-exchange resin), pre-dried

-

Toluene (anhydrous)

-

Sodium hydroxide solution (10% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask, place the acidic ion-exchange resin (e.g., 10% by weight of phenol). Add anhydrous toluene and freshly distilled phenol.

-

Addition of Nonene: Heat the mixture to the desired reaction temperature (e.g., 80-100°C) with vigorous stirring. Add the nonene dropwise from the dropping funnel over a period of 1-2 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst. Wash the resin with toluene.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 10% sodium hydroxide solution (to remove unreacted phenol), water, and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene using a rotary evaporator.

-

Purification: Purify the crude nonylphenol by vacuum distillation to separate the ortho and para isomers and remove any high-boiling impurities.

Protocol 2: Synthesis of Nonylphenol using an Alkaline Ionic Liquid

Materials:

-

Phenol

-

Nonene

-

Alkaline ionic liquid (e.g., a basic imidazolium or pyridinium salt)

-

Three-neck flask equipped with a mechanical stirrer, condenser, and dropping funnel

-

Heating mantle

Procedure:

-

Reaction Setup: In the three-neck flask, add phenol and the alkaline ionic liquid catalyst.[10]

-

Heating and Addition: Stir and heat the mixture to 70-100°C. Add nonene dropwise over 2-6 hours.[10]

-

Reaction: After the addition is complete, continue stirring at a constant temperature for another 1-3 hours.[10]

-

Separation: Cool the reaction mixture to below room temperature. The alkaline ionic liquid will solidify, allowing for the separation of the liquid product.[10]

-

Purification: The crude nonylphenol mixture can be further purified by first removing excess phenol and then by rectification.[10]

Health and Safety Considerations

The synthesis of nonylphenol involves the handling of hazardous materials, and strict safety protocols must be followed.

-

Phenol: Highly toxic and corrosive. It can cause severe skin burns and eye damage and is harmful if swallowed or inhaled. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Nonene: Flammable liquid and vapor. May cause skin and eye irritation. Handle in a well-ventilated area away from ignition sources.

-

Acid Catalysts (e.g., H₂SO₄, AlCl₃): Highly corrosive and can cause severe burns. Handle with extreme care using appropriate PPE.

-

Nonylphenol: Suspected of damaging fertility or the unborn child and is very toxic to aquatic life.[2] Avoid inhalation, ingestion, and skin contact.

Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experimental work.

Conclusion

The synthesis of this compound, primarily through the acid-catalyzed Friedel-Crafts alkylation of phenol with nonene, is a well-established industrial process. However, it is accompanied by challenges related to isomer control and environmental impact. This technical guide has provided a detailed examination of the underlying reaction mechanisms, the critical role of catalysts, and the complexities of isomer formation. The exploration of greener synthesis pathways, particularly those employing ionic liquids, highlights the ongoing efforts to develop more sustainable chemical processes. The provided experimental protocols offer a practical foundation for laboratory-scale synthesis. For researchers and professionals in the chemical and pharmaceutical sciences, a deep understanding of these synthetic pathways is crucial for innovation, process optimization, and the development of safer and more effective chemical products.

References

-

Million Marker. (n.d.). What Is Nonylphenol & Is It Safe? Retrieved from [Link]

-

GOV.UK. (1999). Nonylphenol Risk Reduction Strategy. Retrieved from [Link]

-

Wikipedia. (n.d.). Nonylphenol. Retrieved from [Link]

-

(2007). Alkylation of Phenol: A Mechanistic View. ResearchGate. Retrieved from [Link]

-

(2011). Revealing the catalytic mechanism of an ionic liquid with an isotope exchange method. Semantic Scholar. Retrieved from [Link]

- Changzhou University. (2020). Method for synthesizing nonyl phenol by catalyzing nonene and phenol with alkaline ionic liquid. Google Patents.

-

(2017). Chemical synthesis of nonylphenol. ResearchGate. Retrieved from [Link]

-

(2011). Alkylation of Phenol with Cyclohexanol Catalyzed by Acidic Ionic Liquid. Scientific.Net. Retrieved from [Link]

-

Maine.gov. (2010). Nonylphenol and Nonylphenol Ethoxylates. Retrieved from [Link]

-

(2021). Application of Ionic Liquids as Recyclable Green Catalysts for Selective Alkylation of Phenol. ResearchGate. Retrieved from [Link]

-

(2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. OUCI. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). Phenol alkylation (Friedel-Crafts Alkylation). Retrieved from [Link]

-

(2024). What Is the Mechanism of Phenol Alkylation?. Exporter China. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

- (2008). Method for synthesizing nonylphenol polyoxyethylene polyoxypropylene ether. Google Patents.

-

Mudring, A.-V. (n.d.). Ionic Liquids and Green Chemistry. Retrieved from [Link]

- (2012). Method for producing nonyl phenol. Google Patents.

-

(2006). Liquid phase alkylation of phenol with 1-octene over large pore zeolites. ScienceDirect. Retrieved from [Link]

-

(2018). Ionic liquids: A green solvent for organic synthesis. Curr Trends Pharm Pharm Chem. Retrieved from [Link]

-

(2012). Room Temperature Ionic Liquids as Green Solvent Alternatives in the Metathesis of Oleochemical Feedstocks. PMC. Retrieved from [Link]

-

(2015). Friedel–Crafts reaction of phenol. Chemistry Stack Exchange. Retrieved from [Link]

-

(2014). Friedel-Crafts Alkylation with Phenol. Student Doctor Network Forums. Retrieved from [Link]

-

(2018). Recent Developments in Chemical Synthesis with Biocatalysts in Ionic Liquids. MDPI. Retrieved from [Link]

-

(2024). Ionic Liquids as Green Solvents: A Comprehensive Review. ResearchGate. Retrieved from [Link]

-

(2021). Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol. PMC. Retrieved from [Link]

-

(2023). Determination of Nonylphenol in Selected Foods and Identification of Single Isomers in a Coffee Sample by Comprehensive Two-Dimensional Gas Chromatography-Time of Flight Mass Spectrometry. Taylor & Francis. Retrieved from [Link]

-

(2021). Nano-Synthesis of Solid Acid Catalysts from Waste-Iron-Filling for Biodiesel Production Using High Free Fatty Acid Waste Cooking Oil. Advanced BioFuels USA. Retrieved from [Link]

-

(2022). An Overview of Solid Acid Catalysts in Lignocellulose Biorefineries. MDPI. Retrieved from [Link]

-

(2021). Efficient Removal of Nonylphenol Isomers from Water by Use of Organo-Hydrotalcites. PMC. Retrieved from [Link]

-

(2021). Nanostructured Solid/Liquid Acid Catalysts for Glycerol Esterification: The Key to Convert Liability into Assets. MDPI. Retrieved from [Link]

Sources

- 1. Nonylphenol - Wikipedia [en.wikipedia.org]

- 2. millionmarker.com [millionmarker.com]

- 3. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]

- 4. mt.com [mt.com]

- 5. jk-sci.com [jk-sci.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Ionic liquids: A green solvent for organic synthesis - Curr Trends Pharm Pharm Chem [ctppc.org]

- 9. Room Temperature Ionic Liquids as Green Solvent Alternatives in the Metathesis of Oleochemical Feedstocks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN107162879B - Method for synthesizing nonyl phenol by catalyzing nonene and phenol with alkaline ionic liquid - Google Patents [patents.google.com]

Introduction: Deconstructing the Complexity of Nonylphenols

An In-depth Technical Guide to the Physicochemical Properties of 2-Nonylphenol Isomers

Nonylphenols (NPs) are a group of organic compounds classified as alkylphenols, characterized by a phenol ring substituted with a nine-carbon alkyl chain (nonyl group).[1] They are not a single entity but a complex family of isomers. The industrial production of nonylphenols, primarily through the acid-catalyzed alkylation of phenol with nonene (a trimer of propylene), results in a highly complex mixture of isomers.[2] This mixture is dominated by para-substituted isomers (4-nonylphenol), with the nonyl group attached to the fourth carbon of the phenol ring relative to the hydroxyl group, but also contains smaller amounts of ortho-substituted isomers (this compound).[2][3]

The true complexity arises from the nonyl side chain itself, which is rarely a simple linear chain. Instead, it consists of numerous branched structures. Theoretically, there are 211 constitutional isomers of nonylphenol, a number that expands to 550 when considering stereoisomers (enantiomers).[1] This isomeric complexity is not merely an academic curiosity; the specific structure of the alkyl chain profoundly influences the compound's physicochemical properties, environmental fate, biodegradability, and, critically, its biological activity, including its potential as an endocrine disruptor.[4][5][6] This guide will focus specifically on the this compound isomers, providing a detailed examination of their properties and the analytical methodologies required for their characterization.

Core Physicochemical Properties

While data for individual this compound isomers is scarce, the properties of the general nonylphenol technical mixture provide a foundational baseline. It is crucial to recognize that these values represent an average of the complex isomeric blend. The mixture typically appears as a thick, pale yellow liquid with a distinct phenolic odor.[1][7]

| Property | Value / Description | Source(s) |

| Molecular Formula | C₁₅H₂₄O | [8] |

| Molecular Weight | 220.35 g/mol | [7][8] |

| Appearance | Thick, yellowish liquid | [1][7] |

| Melting Point | -8 to 2 °C (Range for mixture) | [1] |

| Boiling Point | 293 to 304 °C (Range for mixture) | [1][8] |

| Density | ~0.953 g/mL at 20 °C | [1][9] |

| Vapor Pressure | 1.33 Pa at 20 °C | [8] |

| Water Solubility | Moderately soluble to insoluble; ~4.9-6 mg/L at 25 °C | [1][8] |

| Solubility in Organics | Soluble in alcohol, acetonitrile, methanol | [1][8] |

| Acidity (pKa) | ~10.7 (Weak acid) | [8][9] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 3.8 to 4.8 | [9] |

The high Log Kₒw value indicates that nonylphenols are lipophilic, meaning they have a strong tendency to partition from water into fatty tissues and organic matter. This property is central to their bioaccumulation potential in aquatic organisms and their persistence in environmental compartments like soil and sediment.[9]

The Critical Role of Isomeric Structure

Treating nonylphenol as a single compound is a significant oversimplification that can lead to inaccurate risk assessments.[5] The specific arrangement of the atoms in an isomer dictates its physical shape and electron distribution, which in turn governs its interactions with biological systems and its environmental behavior.

Positional Isomerism: this compound vs. 4-Nonylphenol

The primary distinction lies in the attachment point of the nonyl group to the phenol ring.

-

This compound (ortho-NP): The nonyl group is adjacent to the hydroxyl (-OH) group. This proximity introduces steric hindrance, which can influence the acidity of the phenolic proton and the molecule's ability to participate in hydrogen bonding. It may also affect how the molecule docks with biological receptors.

-

4-Nonylphenol (para-NP): The nonyl group is opposite the hydroxyl group. This is the predominant form in technical mixtures.[3] The separation between the two functional groups results in less intramolecular steric strain compared to the ortho isomer.

Sources

- 1. Nonylphenol - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. aloki.hu [aloki.hu]

- 4. Synthesis of defined endocrine-disrupting nonylphenol isomers for biological and environmental studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis, toxicity, occurrence and biodegradation of nonylphenol isomers: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. Nonylphenol | C15H24O | CID 67296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)–Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Analysis of 2-Nonylphenol: Navigating Isomeric Complexity

Introduction to 2-Nonylphenol and its Analytical Challenges

Nonylphenols are a group of organic compounds characterized by a phenol ring substituted with a nine-carbon alkyl chain.[1] They are precursors to non-ionic surfactants like nonylphenol ethoxylates, which have been widely used in detergents, paints, and plastics.[1] The industrial synthesis of nonylphenol typically involves the alkylation of phenol with a mixture of nonenes, resulting in a complex combination of isomers where the nonyl group can be linear or branched and attached at different positions on the phenol ring.[1] While the para-substituted isomer (4-nonylphenol) is the most common, ortho-substituted isomers like this compound are also present in these technical mixtures.[2]

The structural diversity of nonylphenol isomers presents a significant analytical challenge. Each isomer can exhibit unique chemical, physical, and biological properties. Therefore, the ability to distinguish between these isomers is crucial for accurate risk assessment and quality control. This guide focuses specifically on the spectroscopic characterization of this compound, providing a predictive framework to aid in its identification and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, we can deduce connectivity and stereochemistry.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the protons of the nonyl side chain. The substitution at the ortho position will result in a more complex splitting pattern for the aromatic protons compared to the more symmetric para-isomer.

Expected Chemical Shifts and Splitting Patterns:

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| Phenolic OH | 4.5 - 5.5 | Singlet (broad) | The chemical shift is concentration and solvent dependent and the peak may be broad due to hydrogen bonding. |

| Aromatic CH | 6.7 - 7.2 | Multiplets | The four protons on the benzene ring will be inequivalent and will show complex splitting patterns (doublet, triplet, doublet of doublets). |

| Aliphatic CH₂ (benzylic) | 2.5 - 2.7 | Triplet | This signal corresponds to the CH₂ group directly attached to the aromatic ring. It will be split by the adjacent CH₂ group. |

| Aliphatic (CH₂)n | 1.2 - 1.6 | Multiplet (broad) | The methylene groups in the middle of the nonyl chain will overlap to form a broad multiplet. |

| Aliphatic CH₃ | 0.8 - 0.9 | Triplet | The terminal methyl group of the nonyl chain will appear as a triplet, split by the adjacent CH₂ group. |

For comparison, a reported ¹H NMR spectrum of 4-nonylphenol in CDCl₃ shows aromatic protons as two multiplets in the range of 6.66-7.06 ppm, a phenolic proton as a singlet at 4.52 ppm, a benzylic multiplet around 2.40-2.57 ppm, a broad multiplet for the other aliphatic protons between 1.12-1.54 ppm, and a terminal methyl triplet at 0.85 ppm.[3] The key difference for this compound will be the more distinct and complex signals for the four aromatic protons due to the loss of symmetry.

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum of this compound will show distinct signals for the aromatic carbons and the aliphatic carbons of the nonyl chain.

Expected Chemical Shifts:

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

| C-OH (aromatic) | 152 - 156 | The carbon atom bearing the hydroxyl group will be significantly deshielded. |

| C-Alkyl (aromatic) | 130 - 135 | The carbon atom bearing the nonyl group. |

| CH (aromatic) | 115 - 130 | Four distinct signals are expected for the aromatic CH carbons. |

| CH₂ (benzylic) | 30 - 35 | The benzylic carbon of the nonyl chain. |

| (CH₂)n (aliphatic) | 22 - 32 | Multiple signals for the methylene carbons of the nonyl chain. |

| CH₃ (aliphatic) | ~14 | The terminal methyl carbon of the nonyl chain. |

As a reference, the ¹³C NMR spectrum of 4-nonylphenol shows signals at approximately 153.4 ppm (C-OH), 135.3 ppm (C-Alkyl), 129.5 ppm and 115.0 ppm (aromatic CH), and a series of aliphatic signals between 14.1 and 35.1 ppm.[4] For this compound, we would expect a greater number of distinct aromatic signals due to the lower symmetry. Data for 2-ethylphenol shows aromatic carbon signals at various positions, indicating the sensitivity of chemical shifts to the ortho-substitution pattern.[5]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain one.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a 400 MHz or higher field NMR spectrometer.

-

Typical acquisition parameters for ¹H NMR include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

Acquire the ¹³C NMR spectrum on the same instrument.

-

Typical acquisition parameters for ¹³C NMR include a 45-90 degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain a pure absorption lineshape.

-

Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the splitting patterns (multiplicities) to deduce proton-proton coupling information.

-

Assign the peaks in both the ¹H and ¹³C spectra to the corresponding nuclei in the this compound structure.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectrum of this compound

The IR spectrum of this compound will be characterized by absorption bands corresponding to the O-H, C-H (aromatic and aliphatic), C=C (aromatic), and C-O functional groups.

Expected Absorption Bands:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H stretch (H-bonded) | 3200 - 3600 | Strong, Broad | The broadness is due to intermolecular hydrogen bonding of the phenolic hydroxyl group. |

| C-H stretch (aromatic) | 3000 - 3100 | Medium | Typically appears as a series of small peaks just above 3000 cm⁻¹. |

| C-H stretch (aliphatic) | 2850 - 2960 | Strong | Asymmetric and symmetric stretching of the CH₂ and CH₃ groups in the nonyl chain. |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Weak | A series of bands characteristic of the benzene ring. |

| C-O stretch (phenol) | 1200 - 1260 | Strong | Stretching vibration of the carbon-oxygen bond of the phenol. |

| C-H out-of-plane bend (aromatic) | 730 - 770 | Strong | This band is characteristic of ortho-disubstituted benzene rings.[2] |

The NIST Chemistry WebBook provides an IR spectrum for "nonylphenol" (isomer not specified), which shows a broad O-H stretch around 3300-3400 cm⁻¹, strong aliphatic C-H stretches below 3000 cm⁻¹, and aromatic C=C stretches in the 1500-1600 cm⁻¹ region.[6] The key diagnostic feature for this compound would be the strong out-of-plane bending band in the 730-770 cm⁻¹ region, which is indicative of 1,2-disubstitution on the benzene ring.[2]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

ATR is a common and convenient method for liquid samples.

-

Place a small drop of the neat this compound liquid sample directly onto the ATR crystal.

-

Ensure the crystal is fully covered by the sample.

-

-

Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The typical spectral range is 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the major absorption bands and correlate them with the functional groups present in this compound using correlation tables.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Predicted Mass Spectrum of this compound

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. The fragmentation will be driven by the stability of the resulting ions and neutral losses.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of this compound (C₁₅H₂₄O), which is approximately 220.35 g/mol .[7] The intensity of the molecular ion may be weak to moderate.

-

Benzylic Cleavage: The most favorable fragmentation pathway for alkylphenols is the cleavage of the C-C bond beta to the aromatic ring (benzylic cleavage). For a linear nonyl chain, this would result in the loss of a C₈H₁₇ radical, leading to a prominent ion at m/z 107. This fragment corresponds to the hydroxytropylium ion or a related stable species.

-

Other Fragmentations: Cleavage at other points along the alkyl chain can also occur, leading to a series of fragment ions separated by 14 mass units (CH₂). A McLafferty rearrangement is also possible if the alkyl chain is long enough and has a gamma-hydrogen, which would lead to the elimination of an alkene and the formation of an ion at m/z 108.

-

Phenolic Fragments: Other common fragments from the phenol moiety include ions at m/z 94 (phenol radical cation) and m/z 77 (phenyl cation).

The mass spectra of branched p-nonylphenol isomers are often characterized by base peaks at m/z 121, 135, 149, or 163, depending on the branching pattern of the nonyl chain.[7] For this compound with a linear alkyl chain, the base peak is more likely to be m/z 107 due to the favorable benzylic cleavage.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Dilute the this compound sample in a suitable volatile solvent (e.g., dichloromethane, hexane, or ethyl acetate) to a concentration of approximately 10-100 µg/mL.

-

-

Data Acquisition:

-

Inject 1 µL of the prepared sample into a GC-MS system.

-

Gas Chromatography (GC): Use a non-polar capillary column (e.g., DB-5ms). The oven temperature program should be optimized to ensure good separation from any impurities or other isomers. A typical program might start at 50-70 °C, hold for 1-2 minutes, and then ramp up to 250-280 °C at a rate of 10-20 °C/min.

-

Mass Spectrometry (MS): The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV. The mass range scanned is usually from m/z 40 to 400.

-

-

Data Analysis:

-

Analyze the total ion chromatogram (TIC) to identify the peak corresponding to this compound.

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak to confirm the molecular weight.

-

Analyze the fragmentation pattern and propose structures for the major fragment ions.

-

Compare the obtained spectrum with library spectra (if available) or with the predicted fragmentation pattern.

-

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Predicted Mass Spectrometry Fragmentation of this compound

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The spectroscopic analysis of this compound requires a multi-technique approach and a thorough understanding of the principles of spectral interpretation. Due to the prevalence of isomeric mixtures in commercial nonylphenol, isolating and characterizing the pure 2-isomer is a non-trivial task. This guide provides a comprehensive predictive framework for the ¹H NMR, ¹³C NMR, IR, and Mass Spectral data of this compound. By combining the predicted data with the detailed experimental protocols provided, researchers and scientists will be better equipped to identify and characterize this compound, contributing to a more accurate understanding of its properties and behavior.

References

- Review of Analytical Methods for the Determination of Nonylphenol and Related Compounds in Environmental Samples. (1999). Water Quality Research Journal, 34(1), 3-36. IWA Publishing.

- National Institute of Standards and Technology. (n.d.). Nonylphenol. In NIST Chemistry WebBook. Retrieved from https://webbook.nist.gov/cgi/cbook.cgi?ID=C25154523&Mask=200

- Lu, Y., & Gan, J. (2014). Determination of Nonylphenol in Selected Foods and Identification of Single Isomers in a Coffee Sample by Comprehensive Two-Dimensional Gas Chromatography-Time of Flight Mass Spectrometry. Journal of Agricultural and Food Chemistry, 62(8), 1801-1807.

- Wheeler, T. F., Heim, J. R., LaTorre, M. R., & Janes, A. B. (1997). Mass spectral characterization of p-nonylphenol isomers using high-resolution capillary GC-MS.

- Tsuji, M., & Bando, Y. (2003). Determination of 4-alkylphenols by novel derivatization and gas chromatography-mass spectrometry.

- Rudel, R. A., Melly, S. J., Geno, P. W., Sun, G., & Brody, J. G. (1998). Identification of alkylphenols and other estrogenic phenolic compounds in wastewater, septage, and groundwater on Cape Cod, Massachusetts. Environmental Science & Technology, 32(7), 861-869.

- Kim, M., et al. (2023). Analysis of Endocrine Disrupting Nonylphenols in Foods by Gas Chromatography-Mass Spectrometry. Foods, 12(2), 325.

- Sigma-Aldrich. (n.d.). Nonylphenol, technical grade, mixture of ring and chain isomers. Retrieved from https://www.sigmaaldrich.com/US/en/product/aldrich/290858

- Ferguson, P. L., Iden, C. R., & Brownawell, B. J. (2001). Analysis of nonylphenol and nonylphenol ethoxylates in environmental samples by mixed-mode high-performance liquid chromatography-electrospray mass spectrometry.

- Goclik, L., Walschus, H., Bordet, A., & Leitner, W. (2022). Selective hydrodeoxygenation of acetophenone derivatives using a Fe25Ru75@SILP catalyst: a practical approach to the synthesis of alkyl phenols and anilines. Catalysis Science & Technology, 12(1), 223-231.

- PubChem. (n.d.). Nonylphenol. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/67296

- SpectraBase. (n.d.). 2-Ethylphenol. Wiley-VCH GmbH. Retrieved from https://spectrabase.com/spectrum/EZhlECVcXlf

- Goclik, L., Walschus, H., Bordet, A., & Leitner, W. (2022). Figure S18: 13C NMR of 4´-nonylphenol. In Selective hydrodeoxygenation of acetophenone derivatives using a Fe25Ru75@SILP catalyst: a practical approach to the synthesis of alkyl phenols and anilines.

- Agilent Technologies. (n.d.). Sensitive and selective quantitative analysis of Nonyl phenol ethoxylates (NPEOs) in textile samples by LC/MS/MS. Retrieved from https://www.agilent.com/cs/library/posters/public/posters-nonyl-phenol-textile-6470-lcms-5991-8197en-agilent.pdf

- Wikipedia. (n.d.). Nonylphenol. Retrieved from https://en.wikipedia.org/wiki/Nonylphenol

- British Columbia Ministry of Environment and Climate Change Strategy. (2017). Nonylphenols and Ethoxylates in Water by LC/MS/MS. Retrieved from https://www2.gov.bc.

- National Institute of Standards and Technology. (n.d.). Nonylphenol IR Spectrum. In NIST Chemistry WebBook. Retrieved from https://webbook.nist.gov/cgi/cbook.cgi?ID=C25154523&Type=IR-SPEC&Index=1#IR-SPEC

Sources

- 1. Nonylphenol - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. Nonylphenol [webbook.nist.gov]

- 7. Nonylphenol | C15H24O | CID 67296 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Toxicogenomics of 2-Nonylphenol Exposure in Aquatic Organisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nonylphenol (2-NP), a member of the alkylphenol family, is a pervasive environmental contaminant resulting from the degradation of nonylphenol ethoxylates, which are widely used in industrial and household products.[1] Its presence in aquatic ecosystems poses a significant threat to a wide range of organisms due to its established role as an endocrine-disrupting chemical (EDC).[2][3] This technical guide provides a comprehensive overview of the toxicogenomic effects of 2-NP exposure in aquatic organisms. It delves into the molecular mechanisms of 2-NP toxicity, outlines robust experimental designs for toxicogenomic studies, and details cutting-edge analytical techniques for assessing transcriptomic, proteomic, and metabolomic responses. By integrating field-proven insights with established protocols, this guide serves as an essential resource for researchers investigating the environmental impact of 2-NP and for professionals in drug development seeking to understand xenobiotic-induced toxicity.

Introduction: The Environmental Challenge of this compound

Nonylphenols are a complex mixture of isomers, with 4-nonylphenol (4-NP) being the most studied. However, it is crucial to consider the broader class of nonylphenols, including 2-NP, as they co-exist in the environment and contribute to the overall toxicological burden. These compounds enter aquatic systems primarily through wastewater treatment plant effluents.[3][4] Due to their hydrophobic nature, they tend to accumulate in sediments and bioaccumulate in aquatic organisms, leading to prolonged exposure.[3][5]

The primary toxicological concern with nonylphenols is their ability to mimic natural estrogens, thereby disrupting the endocrine systems of aquatic life.[1][6] This can lead to a cascade of adverse effects, including altered sexual development, reproductive impairment, and feminization of male fish.[2][3] Toxicogenomics, the study of how genomes respond to toxic substances, provides a powerful lens through which to understand the intricate molecular perturbations caused by 2-NP exposure.

Molecular Mechanisms of this compound Toxicity

The endocrine-disrupting activity of 2-NP is a key molecular initiating event. Like other nonylphenols, it can bind to estrogen receptors, although with a lower affinity than estradiol.[1] This interaction can trigger a signaling cascade that leads to the inappropriate expression of estrogen-responsive genes.

Beyond its estrogenic effects, 2-NP exposure has been shown to induce oxidative stress, alter metabolic pathways, and impact immune function.[7][8] Transcriptomic studies in model organisms like zebrafish (Danio rerio) have revealed differential expression of genes involved in cardiovascular development, lipid metabolism, and neurological pathways following exposure to nonylphenol.[7][9]

Signaling Pathway of this compound Endocrine Disruption

Caption: Simplified signaling pathway of this compound-induced endocrine disruption.

Designing Robust Toxicogenomic Studies

A well-designed toxicogenomic study is paramount for generating reliable and reproducible data. The following considerations are crucial for investigating the effects of 2-NP in aquatic organisms.

Selection of Model Organisms

The choice of model organism should be guided by the research question and the ecological relevance. Commonly used aquatic models include:

-

Zebrafish (Danio rerio): A vertebrate model with a well-characterized genome, rapid development, and transparent embryos, making it ideal for studying developmental toxicity.[9][10]

-

Daphnia magna (Water Flea): A key invertebrate species in freshwater ecosystems, sensitive to endocrine disruptors, and widely used in ecotoxicological testing.[11][12]

-

Fathead Minnow (Pimephales promelas): A standard fish species for regulatory toxicity testing, particularly for reproductive effects.

-

Rainbow Trout (Oncorhynchus mykiss): A salmonid species often used to study metabolism and bioaccumulation of contaminants.[13]

Exposure Regimen and Dose Selection

The exposure concentration and duration should be environmentally relevant. It is advisable to conduct a range-finding study to determine sublethal concentrations that are likely to induce molecular changes without causing overt toxicity.[14] Both acute and chronic exposure scenarios can provide valuable insights into the immediate and long-term effects of 2-NP. Adherence to standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), is recommended for toxicity testing.[15][16][17]

Experimental Workflow

Caption: A generalized experimental workflow for a toxicogenomics study of this compound.

Core Toxicogenomic Methodologies

A multi-omics approach, integrating transcriptomics, proteomics, and metabolomics, provides a holistic view of the biological response to 2-NP exposure.

Transcriptomic Analysis

Transcriptomics reveals changes in gene expression patterns.

-

RNA Sequencing (RNA-Seq): The current gold standard for transcriptomic analysis, offering high sensitivity and the ability to identify novel transcripts.

-

Microarrays: A well-established technique for quantifying the expression of a predefined set of genes.

Protocol: RNA Extraction and Quality Control

-

Tissue Homogenization: Immediately homogenize dissected tissues (e.g., liver, gonads) in a suitable lysis buffer (e.g., TRIzol reagent) to preserve RNA integrity.

-

RNA Isolation: Perform RNA isolation using a commercially available kit (e.g., Qiagen RNeasy) following the manufacturer's instructions. This typically involves phase separation, precipitation, and washing steps.

-

DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.

-

Quality Control: Assess RNA integrity using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to determine the RNA Integrity Number (RIN). A RIN value ≥ 8 is generally considered suitable for downstream applications. Quantify RNA concentration using a spectrophotometer (e.g., NanoDrop).

Proteomic Analysis

Proteomics investigates changes in protein expression and post-translational modifications.

-

Two-Dimensional Gel Electrophoresis (2D-GE): A classic technique for separating proteins based on their isoelectric point and molecular weight.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A high-throughput method for identifying and quantifying proteins in complex mixtures.[18]

Protocol: Protein Extraction and Quantification

-

Tissue Lysis: Homogenize tissues in a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation.

-

Protein Solubilization: Use appropriate detergents and chaotropic agents to solubilize proteins.

-

Protein Precipitation: Precipitate proteins using methods such as acetone or trichloroacetic acid (TCA) precipitation to remove interfering substances.

-

Quantification: Determine protein concentration using a standard protein assay (e.g., Bradford or BCA assay).

Metabolomic Analysis

Metabolomics profiles the small molecule metabolites present in a biological system.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile and semi-volatile metabolites.[19]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique for analyzing a wide range of polar and non-polar metabolites.[13]

Protocol: Metabolite Extraction

-

Quenching Metabolism: Rapidly quench metabolic activity by flash-freezing tissues in liquid nitrogen.

-

Extraction: Extract metabolites using a solvent system appropriate for the target analytes (e.g., a mixture of methanol, chloroform, and water for polar and non-polar metabolites).

-

Sample Derivatization (for GC-MS): For GC-MS analysis, derivatize polar metabolites to increase their volatility.

Data Analysis and Interpretation

The large datasets generated from omics studies require sophisticated bioinformatics tools for analysis and interpretation.

Differential Expression Analysis

The primary goal is to identify genes, proteins, or metabolites that are significantly up- or down-regulated in response to 2-NP exposure. Statistical methods such as t-tests or ANOVA are commonly employed, with corrections for multiple testing (e.g., False Discovery Rate).

Pathway and Functional Enrichment Analysis

Tools such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) are used to identify biological pathways and molecular functions that are over-represented among the differentially expressed molecules. This provides insights into the mechanisms of toxicity.

Multi-Omics Integration

Integrating data from transcriptomics, proteomics, and metabolomics can provide a more comprehensive understanding of the cellular response to 2-NP. This can reveal correlations between changes in gene expression, protein abundance, and metabolic profiles.

Analytical Methods for this compound Detection

Accurate quantification of 2-NP in environmental and biological samples is crucial for exposure assessment.

| Analytical Technique | Sample Matrix | Key Advantages |

| GC-MS/MS | Water, Sediment | High sensitivity and selectivity.[20] |

| LC-MS/MS | Water, Wastewater | Suitable for a wide range of nonylphenol precursors.[4] |

| Immunoassays (e.g., CL-EIA) | Water | High-throughput screening, good sensitivity.[21] |

| Ionic Liquid Dispersive Liquid Phase Microextraction | Water | Green chemistry approach, good enrichment factor.[22] |

Conclusion and Future Perspectives

The toxicogenomic investigation of this compound in aquatic organisms is a rapidly evolving field. The integration of advanced omics technologies with robust experimental designs is providing unprecedented insights into the molecular mechanisms of endocrine disruption and other toxic effects. Future research should focus on:

-

Long-term, low-dose exposure studies: To better mimic realistic environmental scenarios.

-

Transgenerational effects: To understand the heritable impacts of 2-NP exposure.

-

Mixture toxicity: To investigate the combined effects of 2-NP with other environmental contaminants.

-

Development of novel biomarkers: For early detection of 2-NP-induced toxicity in environmental monitoring programs.

By continuing to unravel the complex toxicogenomic landscape of this compound, the scientific community can contribute to more effective environmental risk assessment and the development of strategies to mitigate the impact of this pervasive contaminant on aquatic ecosystems.

References

A comprehensive list of references cited in this technical guide is provided below.

- Developmental Phenotypic and Transcriptomic Effects of Exposure to Nanomolar Levels of 4-Nonylphenol, Triclosan, and Triclocarban in Zebrafish (Danio rerio). (2022-01-24).

- High-sensitivity method for the analysis of nonylphenol in river w

- Systems analysis of the liver transcriptome in adult male zebrafish exposed to the non-ionic surfactant nonylphenol. (2019-01-15).

- Evaluation of 4-nonylphenol and bisphenol A toxicity using multiple molecular biomarkers in the water flea Daphnia magna. (2019-03). Ecotoxicology.

- The determination of nonylphenol and its precursors in a trickling filter wastewater tre

- Transcriptomic analysis of the adult zebrafish liver in response to exposure to plasticizers and synthetic, steroidal estrogen.

- Guidance Document on Aquatic Toxicity Testing of Difficult Substances and Mixtures. OECD.

- Determination of Nonylphenol in a Highly Sensitive Chemiluminescent Immunoenzyme Assay of Natural W

- Determination of Bisphenol A and 4-Nonylphenol in Water Using Ionic Liquid Dispersive Liquid Phase Microextraction. Hindawi.

- Ecotoxicology: OECD Standards I Testing Services. Smithers.

- Aquatic testing of particulate materials (PMs), especially nanomaterials (NMs) and microplastics (MPs)

- Aquatic toxicity. The Joint Research Centre - European Union.

- Identification of 4-n-nonylphenol metabolic pathways and residues in aquatic organisms by HPLC and LCMS analyses. (2000-11-01).

- OECD Guidelines for the Testing of Chemicals. Wikipedia.

- Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)

- Nonylphenol. Wikipedia.

- Nonylphenol- An Endocrine Disrupting Chemical. Toxics Link.

- Toxicogenomic profiling of endocrine disruptor 4-Nonylphenol in male catfish Heteropneustes fossilis with respect to gonads. (2025-04-24). PubMed.

- NONYLPHENOL : ITS TOXIC EFFECTS ON AQU

- Review of recent proteomic applications in aquatic toxicology. (2011-01-01).

- Dose-dependent transcriptomic responses of zebrafish eleutheroembryos to Bisphenol A. (2018). Environmental Pollution.

- Metabolomic approach to evaluate the toxicological effects of nonylphenol with rat urine. (2007-08-15). Analytical Chemistry.

- Developmental and Reproductive Impacts of Four Bisphenols in Daphnia magna. (2022-11-23).

- Nonylphenol in the environment: a critical review on occurrence, fate, toxicity and treatment in wastewaters. (2008-02-20). Critical Reviews in Environmental Science and Technology.

- Subchapter 101A. Nonylphenol.

Sources

- 1. Nonylphenol - Wikipedia [en.wikipedia.org]

- 2. Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)–Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nonylphenol in the environment: a critical review on occurrence, fate, toxicity and treatment in wastewaters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The determination of nonylphenol and its precursors in a trickling filter wastewater treatment process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. connectjournals.com [connectjournals.com]

- 6. researchgate.net [researchgate.net]

- 7. pure.qub.ac.uk [pure.qub.ac.uk]

- 8. Toxicogenomic profiling of endocrine disruptor 4-Nonylphenol in male catfish Heteropneustes fossilis with respect to gonads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Developmental Phenotypic and Transcriptomic Effects of Exposure to Nanomolar Levels of 4-Nonylphenol, Triclosan, and Triclocarban in Zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. garyhardiman.com [garyhardiman.com]

- 11. Evaluation of 4-nonylphenol and bisphenol A toxicity using multiple molecular biomarkers in the water flea Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Developmental and Reproductive Impacts of Four Bisphenols in Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. oecd.org [oecd.org]

- 16. smithers.com [smithers.com]

- 17. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. Metabolomic approach to evaluate the toxicological effects of nonylphenol with rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. High-sensitivity method for the analysis of nonylphenol in river water using GC-MS/MS | Separation Science [sepscience.com]

- 21. mdpi.com [mdpi.com]

- 22. pjoes.com [pjoes.com]

An In-depth Technical Guide to the Synthesis and Characterization of Branched para-Nonylphenol Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched para-nonylphenols (NPs) represent a complex class of organic compounds with significant industrial applications, primarily as precursors to non-ionic surfactants like nonylphenol ethoxylates, antioxidants, and lubricating oil additives.[1] However, their structural complexity, arising from the numerous possible branching patterns of the nonyl group, presents considerable challenges in both their synthesis and characterization.[1] Furthermore, concerns over their environmental persistence and potential endocrine-disrupting activities have necessitated a deeper, isomer-specific understanding of their behavior.[1][2][3] This guide provides a comprehensive overview of the synthesis and characterization of branched para-nonylphenol isomers, detailing the underlying chemical principles, experimental protocols, and advanced analytical techniques.

Introduction: The Complex World of Branched Nonylphenols

Nonylphenols are a family of organic compounds characterized by a phenol ring substituted with a nine-carbon alkyl tail.[1] While linear nonylphenol exists, the commercially produced and environmentally prevalent forms are complex mixtures of branched isomers, primarily 4-nonylphenol.[1] The industrial synthesis involves the acid-catalyzed alkylation of phenol with a mixture of nonene isomers, typically propylene trimer.[1][4] This process inherently leads to a highly complex mixture of isomers, with estimates suggesting over 211 constitutional isomers and up to 550 isomers when considering enantiomers.[1]

The specific branching of the nonyl sidechain significantly influences the physicochemical properties, biodegradability, and estrogenic potential of the individual isomers.[1][2] This structural nuance underscores the critical need for robust synthetic and analytical methodologies to isolate and characterize individual isomers for toxicological and environmental studies.

Synthesis of Branched para-Nonylphenol Isomers

The primary industrial method for synthesizing branched para-nonylphenols is the Friedel-Crafts alkylation of phenol with branched nonenes.[1][4] This electrophilic aromatic substitution reaction is typically catalyzed by strong acids.

The Core Reaction: Friedel-Crafts Alkylation

The fundamental reaction involves the protonation of a nonene isomer by an acid catalyst to form a carbocation. This carbocation then acts as an electrophile, attacking the electron-rich phenol ring. The substitution occurs preferentially at the para position due to steric hindrance at the ortho positions from the hydroxyl group.[4]

Causality Behind Experimental Choices:

-

Choice of Alkylating Agent: Commercial nonene is a complex mixture of branched C9 olefins, predominantly propylene trimer.[4] The isomeric composition of this starting material directly dictates the complexity of the final nonylphenol product. For targeted synthesis of specific isomers, pure, well-defined nonene isomers or tertiary nonanols are required.[2][5]

-

Catalyst Selection: A variety of acid catalysts can be employed, including Brønsted acids like sulfuric acid and solid acid catalysts such as acidic ion-exchange resins, zeolites, and clays.[6][7][8][9] Solid acid catalysts are often preferred in industrial settings as they are less corrosive, easier to handle, and recyclable.[6] The choice of catalyst can influence the isomer distribution and the ratio of para to ortho substitution.

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures.[10][11] The temperature profile can affect the reaction rate and selectivity. For instance, a multi-stage reaction with controlled temperature at each stage can optimize the yield of the desired product and minimize byproducts.[11]

Visualizing the Synthesis Workflow

Caption: General workflow for the industrial synthesis of branched para-nonylphenol.

Targeted Synthesis of Specific Isomers

For research purposes, particularly for toxicological and environmental fate studies, the synthesis of individual, structurally defined nonylphenol isomers is crucial.[2] This often involves multi-step synthetic routes:

-

Grignard Reaction: Synthesis of specific tertiary nonanols via the Grignard reaction.[5]

-

Friedel-Crafts Alkylation: Coupling of the synthesized nonanol with phenol using a Friedel-Crafts alkylation.[5]

-

Alternative Routes: Other methods include the coupling of p-methoxyphenylmagnesium bromide with ketones, followed by demethylation.[2]

These targeted approaches provide pure standards necessary for the accurate identification and quantification of isomers in complex commercial mixtures and environmental samples.

Characterization of Branched para-Nonylphenol Isomers

The characterization of branched p-nonylphenol isomers is a significant analytical challenge due to the large number of structurally similar isomers present in commercial mixtures. A combination of chromatographic and spectroscopic techniques is typically required for comprehensive analysis.

Chromatographic Separation: The First Step to Unraveling Complexity

Gas Chromatography (GC): High-resolution capillary GC is a powerful technique for separating nonylphenol isomers.[4][12]

-

Column Choice: Long capillary columns (e.g., 100 m) with non-polar stationary phases like cross-linked methyl silicone are often used to achieve high theoretical plate counts, enabling the resolution of numerous isomers.[4][12][13] Polar columns, such as those with a carbowax stationary phase, can also provide good resolution.[13]

-

Detection: Flame ionization detection (FID) is used for quantitative analysis, while mass spectrometry (MS) is essential for structural elucidation.[4][12]

High-Performance Liquid Chromatography (HPLC): HPLC offers an alternative and complementary separation technique.

-

Column Choice: Normal-phase HPLC is well-suited for isomer separations.[14] Graphitic carbon columns have also been shown to resolve technical mixtures of nonylphenol into multiple peaks.[15][16]

-

Elution: Gradient elution is typically employed to achieve optimal separation.[15][16]

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): For highly complex mixtures, GCxGC coupled with MS provides enhanced separation power, allowing for the resolution of a greater number of isomers.[17][18]

Spectroscopic Identification: Unveiling the Molecular Structure

Mass Spectrometry (MS): When coupled with GC, MS is a primary tool for identifying nonylphenol isomers.

-

Electron Impact (EI) Ionization: Under EI conditions, nonylphenols produce a molecular ion and characteristic fragment ions resulting from the cleavage of the alkyl group.[13]

-

Fragmentation Patterns: The fragmentation patterns, particularly the relative intensities of key ions (e.g., m/z 107, 121, 135, 149, 163, 177, 191, 220), provide clues to the branching structure of the nonyl side chain.[13][19] The isomers can often be classified into groups based on the substitution of the alpha-carbon.[4][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the unambiguous structural confirmation of synthesized isomers.[2][5][20]

-

¹H and ¹³C NMR: Both proton and carbon NMR spectra provide detailed information about the chemical environment of each atom in the molecule, allowing for the complete elucidation of the isomeric structure.[20][21]

-

Quantitative Analysis: ¹³C NMR can be used to semiquantitatively determine the ortho to para isomer ratio in a mixture.[13]

Fourier Transform Infrared (FTIR) Spectroscopy: GC-FTIR can be used to confirm the phenolic substitution pattern (ortho vs. para).[4][13] The fingerprint region of the IR spectrum provides unequivocal confirmation of the substitution.[4][12]

Visualizing the Characterization Workflow

Caption: Integrated workflow for the characterization of branched nonylphenol isomers.

Quantitative Data and Experimental Protocols

Typical Isomer Distribution in Commercial Nonylphenol

Commercial nonylphenol is a complex mixture with a variable composition.[22] A typical composition is approximately: